Hepta[5][5]circulene
Description
Structure
3D Structure
Properties
IUPAC Name |
nonacyclo[16.12.0.02,6.03,16.04,13.05,10.017,21.019,28.020,25]triaconta-1,3(16),4(13),5(10),6,8,11,14,17,19(28),20(25),21,23,26,29-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14/c1-3-15-7-9-17-12-14-22-28-20-6-2-4-16-8-10-18-11-13-21(30(28)26(18)24(16)20)27-19(5-1)23(15)25(17)29(22)27/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUSSGSDXCMMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C=CC6=C7C5=C(C8=C4C3=C(C=C2)C=C8)C9=CC=CC(=C97)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hepta 1 1 Circulene and Analogous Curved Polyarenes
Early Development of Heptarsc.orgrsc.orgcirculene Synthesis
The initial synthesis of hepta rsc.orgrsc.orgcirculene, also known as dibenzo[cde,opq]rubicene, represents a significant achievement in the chemistry of polycyclic aromatic hydrocarbons (PAHs). This early work laid the foundation for accessing complex, non-planar aromatic systems. The molecule is a notable subunit of the C70 fullerene, though in a bent form, which has driven interest in its synthesis. d-nb.info
Flash Vacuum Pyrolysis (FVP) as a Primary Synthetic Route
The first successful synthesis of hepta rsc.orgrsc.orgcirculene was accomplished using Flash Vacuum Pyrolysis (FVP). oup.comoup.com FVP is a powerful technique in organic synthesis that involves heating a precursor molecule to high temperatures for a very short duration under high vacuum. wikipedia.org This method is particularly suited for reactions that proceed via unimolecular pathways, as the high dilution and short residence times suppress intermolecular reactions and decomposition of the desired product. wikipedia.org
In the synthesis of hepta rsc.orgrsc.orgcirculene, the FVP of its precursor, 7,14-bis(1-chlorovinyl)acenaphtho[1,2-k]fluoranthene, induces a cyclization cascade to form the target molecule. oup.comoup.com A similar FVP strategy was also employed using 7,14-diethynylacenaphtho[1,2-k]fluoranthene as the precursor. d-nb.info The FVP of a trimethylsilyl-protected bis(ethynyl)acenaphthofluoranthene has also been successfully used, conducted at 1000°C under a gentle argon stream, yielding the final product after purification. d-nb.info The FVP approach was a hallmark of early syntheses of other curved PAHs as well, such as corannulene (B50411) ( rsc.orgcirculene). tcichemicals.commdpi.com
Design and Preparation of Precursor Molecules (e.g., Bis(1-chlorovinyl)acenaphthofluoranthene)
The success of the FVP method is critically dependent on the rational design and synthesis of a suitable precursor molecule. For hepta rsc.orgrsc.orgcirculene, the key precursor is 7,14-bis(1-chlorovinyl)acenaphtho[1,2-k]fluoranthene. oup.comoup.com The synthesis of this molecule involves a multi-step sequence starting from the foundational PAH, acenaphtho[1,2-k]fluoranthene. This precursor is specifically designed so that upon heating, it eliminates stable molecules and the resulting reactive intermediates intramolecularly rearrange and cyclize to form the thermodynamically stable, extended aromatic system of hepta rsc.orgrsc.orgcirculene. The strategic placement of the 1-chlorovinyl groups at the 7 and 14 positions of the acenaphthofluoranthene core is crucial for the desired ring closures to occur during pyrolysis.
Modern Approaches for the Construction of Circulene and Nanographene Frameworks
While FVP remains a potent tool, modern organic synthesis has seen the development of more versatile and often milder methods for constructing complex PAHs like circulenes and nanographenes. These approaches offer greater control over the final structure and allow for the synthesis of molecules that are inaccessible through pyrolysis.
Transition Metal-Catalyzed Annulation Reactions (e.g., Alkyne Benzannulations)
Transition metal-catalyzed reactions have become a cornerstone of modern synthesis for their efficiency and selectivity. nih.govnih.gov Annulation reactions, which involve the formation of a new ring onto an existing molecule, are particularly powerful. rsc.org Palladium-catalyzed annulations, for instance, have been used to prepare wikipedia.orgcirculenes through the reaction of tetraiodotetraphenylenes with alkynes. researchgate.net
Alkyne benzannulation, the formation of a benzene (B151609) ring from alkynes, is a prominent strategy. mdpi.comrsc.org This method can be used to build up complex aromatic systems in a controlled manner. For example, an ICl-induced twofold alkyne benzannulation was used to create iodinated phenanthrene (B1679779) units, which served as intermediates for larger zigzag nanographenes. mdpi.com These catalytic methods often proceed under milder conditions than FVP and offer a high degree of functional group tolerance, enabling the synthesis of a wider variety of complex structures. researchgate.net
Oxidative Cyclodehydrogenation (Scholl Reaction) for Polycyclic Aromatic Ring Formation
The Scholl reaction is a classic yet continually relevant method for synthesizing PAHs and nanographenes. rsc.org It involves an acid-catalyzed oxidative intramolecular aryl-aryl coupling to form new carbon-carbon bonds. wikipedia.orgacs.org This reaction is exceptionally powerful for creating large, sterically strained, and often non-planar systems in a single step from pre-designed precursor molecules. acs.orgresearchgate.net
The reaction is widely used in the synthesis of nanographenes and their heterocyclic analogues. rsc.orgnih.gov For example, the Scholl reaction has been successfully applied to synthesize heptabenzo acs.orgcirculene and octabenzo wikipedia.orgcirculene, which are negatively curved nanographenes. researchgate.net The reaction conditions, typically involving a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) and an oxidant, can be harsh, but its ability to form multiple C-C bonds in one pot makes it a preferred method for the final planarization or cyclization step in the synthesis of many large PAHs. nih.govresearchgate.net The development of new reagents and surface-assisted Scholl reactions continues to expand its utility. rsc.org
Tandem Annulation and Stepwise Synthetic Strategies
For highly complex and precisely structured nanographenes, chemists often employ tandem or stepwise synthetic strategies. These multi-step approaches allow for the meticulous construction of the target molecule, offering maximum control over its final architecture. A tandem annulation strategy might involve a sequence of ring-forming reactions that occur one after another in a single reaction vessel. mit.edu
Stepwise strategies build the target molecule ring by ring or fragment by fragment. For instance, studies toward hepta-peri-heptabenzo- acs.orgcirculene involved the synthesis of heptagon-embedded nonplanar precursors, which were then intended to be cyclized in a final step. thieme-connect.com Similarly, a sequential annulation strategy has been developed to synthesize hetero wikipedia.orgcirculenes, where a non-planar heterocyclic acs.orghelicene is "compressed" through further cyclization reactions to yield the final planar circulene. researchgate.netcdu.edu.ua These rational, multi-step approaches, often combining different reaction types like cross-coupling, cyclization, and final dehydrogenation, are essential for accessing the most complex and previously unimaginable organic materials. rsc.org
Challenges and Innovations in the Scalable Synthesis of Heptaacs.orgacs.orgcirculene Architectures
The synthesis of hepta acs.orgacs.orgcirculene, a complex polycyclic aromatic hydrocarbon (PAH) featuring an S-shaped circular arrangement of seven benzene rings, represents a significant undertaking in organic chemistry. oup.com These non-planar, curved "buckybowl" molecules are of interest as they can be viewed as subunits of larger carbon structures like fullerenes and may possess unique electronic and optical properties. oup.comrsc.org However, creating such intricate and strained architectures on a large scale is fraught with challenges, pushing chemists to develop innovative synthetic strategies.
The primary hurdles in the synthesis of hepta acs.orgacs.orgcirculene and related curved polyarenes stem from the inherent nature of their structures. Key challenges include:
Inherent Molecular Strain: The introduction of non-hexagonal rings and the forced curvature of the aromatic system create significant ring and steric strain. nih.gov Overcoming this large energy barrier is a central obstacle, as synthetic reactions strongly favor the formation of planar, strain-free aromatic systems. nih.govacs.org
Harsh Cyclization Conditions: The initial reported synthesis of hepta acs.orgacs.orgcirculene utilized flash vacuum pyrolysis (FVP) of a bis(1-chlorovinyl)acenaphthofluoranthene precursor. oup.com FVP involves extremely high temperatures (500–1100 °C) in the gas phase. researchgate.net While effective for inducing the formation of highly strained molecules, this technique is generally not considered scalable due to its high energy consumption, low throughput, and difficulty in controlling reaction pathways, often leading to a mixture of products. researchgate.net
Limitations of Traditional Methods: The Scholl reaction, a classical method for forming aryl-aryl bonds via oxidative cyclodehydrogenation, is widely used in the synthesis of PAHs. wikipedia.orgacs.org However, its application to complex, strained targets is often problematic. The strongly acidic and oxidative conditions can lead to undesired outcomes such as unexpected molecular rearrangements, halogenation, oligomerization of the desired product, and low yields, making it unsuitable for many intricate structures. researchgate.netresearchgate.netacs.org
Poor Solubility and Purification: The rigid, and often large, nature of curved PAHs typically results in poor solubility in common organic solvents. This insolubility severely hampers reaction monitoring, purification by standard techniques like column chromatography, and full characterization of the final products.
Scalability of Syntheses: Many synthetic routes reported in the literature are demonstrated only on a small, milligram scale. qeios.com A significant deficiency in the field is the lack of verification for gram-scale or larger production, which is a critical step for any potential material application. qeios.com
In response to these formidable challenges, several innovative methodologies have emerged, offering new pathways toward the controlled and potentially scalable synthesis of hepta acs.orgacs.orgcirculene and other nanographene architectures.
On-Surface Synthesis: This bottom-up approach has proven to be a powerful tool for creating atomically precise nanostructures that are otherwise inaccessible through traditional solution chemistry. acs.orgfau.denih.gov The strategy involves depositing rationally designed molecular precursors onto an ultra-clean metallic substrate (e.g., gold, copper, or silver) under ultra-high vacuum conditions. fau.dethegraphenecouncil.org Subsequent thermal annealing activates the precursors, causing them to polymerize and then cyclize through dehydrogenation directly on the surface. This method allows for the formation of complex structures with extremely high precision and yield. thegraphenecouncil.org However, a remaining challenge is the integration of these surface-grown materials into functional devices, which often requires their removal from the metallic substrate. nih.gov
Mechanochemistry: The use of mechanical force, typically through ball-milling, offers a sustainable and efficient alternative to traditional synthesis. researchgate.net Mechanochemical reactions are often solvent-free, can proceed much faster, and can provide higher yields than their solution-based counterparts. researchgate.netresearchgate.net This technique has been successfully used to transform planar polyarenes into curved, bowl-shaped nanographene structures like corannulene, demonstrating that mechanical forces can induce the C-C bond formations necessary to create molecular curvature. researchgate.net The potential for easy scalability makes mechanochemistry a promising avenue for the larger-scale production of these materials. qeios.comresearchgate.net
Programmed Synthesis via Modern Catalysis: Advances in catalysis have enabled more strategic and controlled synthetic designs. Rather than relying on brute-force conditions, chemists can design precursors that undergo programmed cyclization. This involves the stepwise and regioselective introduction of strained rings using milder reaction conditions, such as those employing palladium-catalyzed direct arylation or other modern cross-coupling reactions. acs.org This approach allows for the gradual build-up of strain, providing greater control over the final structure and avoiding the unpredictable rearrangements common in Scholl reactions. acs.orgacs.org
The following table summarizes and compares these synthetic methodologies in the context of producing complex, curved polyarenes.
| Synthetic Methodology | Typical Conditions | Scalability | Key Advantages | Key Challenges |
| Flash Vacuum Pyrolysis (FVP) | High temperature (500-1100°C), low pressure gas phase | Very Low | Effective for highly strained molecules | High energy, low yield, lack of control, not viable for large scale researchgate.net |
| Scholl Reaction | Strong Lewis/protic acids (e.g., FeCl₃, AlCl₃, TfOH) | Low to Medium | One-pot formation of multiple C-C bonds | Low yields, rearrangements, oligomerization, harsh conditions researchgate.netacs.org |
| On-Surface Synthesis | Ultra-high vacuum (UHV), metal substrate (e.g., Au, Cu), thermal annealing | Very Low (area-dependent) | Atomic precision, high yield, access to insoluble molecules fau.dethegraphenecouncil.org | Substrate-bound product, difficult to scale up for bulk material nih.gov |
| Mechanochemistry (Ball-Milling) | Solvent-free, mechanical force | Potentially High | High yields, fast, sustainable, avoids solvents | Limited to solid-state, reaction monitoring can be difficult researchgate.netqeios.com |
| Modern Catalytic Methods | Metal catalysts (e.g., Pd), specific ligands, milder temperatures | Medium | High selectivity, functional group tolerance, controlled strain introduction | Catalyst cost and sensitivity, multi-step precursor synthesis acs.orgrsc.org |
Structural and Topological Analysis of Hepta 1 1 Circulene
Elucidation of the S-Shaped Conformation and Non-Planar Geometry of Heptaacs.orgacs.orgcirculene
Hepta acs.orgacs.orgcirculene is a polycyclic aromatic compound distinguished by its S-shaped circular arrangement of seven benzene (B151609) rings. oup.com This distinct conformation arises from the fusion of the benzene rings, which prevents the molecule from adopting a planar geometry. Unlike planar molecules such as coronene (B32277) ( academie-sciences.frcirculene), or bowl-shaped molecules like corannulene (B50411) ( acs.orgcirculene), hepta acs.orgacs.orgcirculene exhibits a pronounced non-planar, saddle-shaped topology. wikipedia.orgoup.com This structural characteristic is a direct consequence of the inclusion of seven-membered rings in its core structure, which induces negative curvature. researchgate.netacs.org
The synthesis of hepta acs.orgacs.orgcirculene has been achieved through methods like flash vacuum pyrolysis of precursor molecules such as bis(1-chlorovinyl)acenaphthofluoranthene. oup.comoup.com The resulting S-shaped structure has been confirmed through various analytical techniques, which have provided insight into its unique three-dimensional arrangement.
Quantitative Assessment of Molecular Curvature and Strain within the Heptaacs.orgacs.orgcirculene Framework
The non-planar geometry of hepta acs.orgacs.orgcirculene is intrinsically linked to significant molecular curvature and strain. The deviation from a flat structure induces strain energy, which is a measure of the internal energy resulting from bond angle distortion and steric hindrance between atoms.
Strain Energy Contributions from Ring Annulation and Deviation from Planarity
Theoretical Descriptions of Resonance and Conjugation Pathways in Circulenes
The electronic properties of circulenes are governed by their resonance structures and conjugation pathways. In these fully conjugated polycyclic systems, the π-electrons are delocalized across the molecule. kiku.dk The concept of resonance is used to describe the delocalization of these electrons, which contributes to the stability of the molecule.
Electronic Structure and Aromaticity in Hepta 1 1 Circulene Systems
Delocalization of π-Electrons and Electronic Configuration Analysis
The electronic configuration of an atom or molecule describes the distribution of its electrons in atomic or molecular orbitals. libretexts.orgnist.gov In circulenes, the π-electrons are not confined to individual double bonds but are delocalized across the cyclic conjugated framework. The nature of this delocalization is highly dependent on the molecule's geometry.
In researchgate.netcirculene (corannulene), the presence of a central five-membered ring forces the molecule into a bowl-shaped geometry. rsc.orgresearchgate.net This curvature affects the alignment of the p-orbitals, influencing the efficiency of π-electron delocalization compared to its planar counterpart, coronene (B32277). The electronic configuration of corannulene (B50411) consists of 20 π-electrons. The analysis of its frontier molecular orbitals (FMOs) shows that the highest occupied molecular orbital (HOMO) is primarily delocalized over the peripheral benzene (B151609) rings. wiley-vch.deresearchgate.net
Conversely, aalto.ficirculene adopts a saddle-shaped (C2 symmetry) conformation due to the central seven-membered ring. researchgate.netpsu.edu This negative curvature also impacts π-orbital overlap. The molecule has 28 π-electrons. Theoretical studies show that the ideal D7h symmetry is unstable and distorts to more stable C2 or Cs structures due to the pseudo-Jahn–Teller effect. researchgate.netacs.org This distortion involves low-frequency puckering modes coupled with π–σ electronic states, highlighting the intricate relationship between geometric and electronic structure. acs.org
Aromaticity Assessment of Heptaresearchgate.netcirculene and Analogues
Aromaticity is a key concept used to describe the stability and electronic properties of cyclic conjugated systems. It is not a directly observable quantity but is assessed through various geometric, energetic, and magnetic criteria.
Magnetic criteria are powerful tools for evaluating aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used descriptor that calculates the magnetic shielding at the center of a ring; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). mdpi.com The Gauge-Including Magnetically Induced Current (GIMIC) method calculates the ring-current strength, providing a quantitative measure of global aromaticity. researchgate.nettandfonline.com Anisotropy of the Current-Induced Density (ACID) plots provide a visual representation of electron delocalization pathways. thieme-connect.decore.ac.uk
For circulene systems, these methods reveal complex patterns. In many hetero researchgate.netcirculenes, the inner eight-membered ring is found to be antiaromatic with positive NICS values, while the outer rings maintain aromatic character. rsc.orgmdpi.comresearchgate.net Similarly, in nanostructures containing azulene (B44059) or heptagonal rings, NICS calculations have shown that the non-benzenoid rings can exhibit positive NICS(1)zz values, indicating antiaromatic character, which is further supported by ACID plots showing paratropic (anticlockwise) ring currents in those rings. thieme-connect.de
Circulenes are often described in terms of an "annulene-within-an-annulene" model, which can lead to conflicting aromaticity patterns between the inner core and the outer periphery. mdpi.comresearchgate.net Local aromaticity refers to the aromatic character of individual rings within the larger molecule, whereas global aromaticity pertains to the molecule as a whole. stackexchange.com
The introduction of non-hexagonal rings is a primary method for inducing curvature and modulating the electronic properties of PAHs. researchgate.netkyoto-u.ac.jp
Seven-Membered Ring ( aalto.ficirculene): The central seven-membered ring in aalto.ficirculene results in a negatively curved, saddle-shaped geometry. researchgate.netpsu.edu This structure is chiral, existing as two enantiomers that can interconvert. The presence of the heptagon can lead to unique electronic properties derived from the aromatic nature of the tropylium (B1234903) cation. researchgate.net The balance of ring currents and local aromaticities in aalto.ficirculene and its derivatives is complex, with studies on thia aalto.ficirculenes showing that the local aromaticity of the benzene units is dominant. tandfonline.com
Examination of Global and Local Aromaticity Patterns
Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic and optical properties of molecules. The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences chemical reactivity and the energy of the lowest electronic transition. niscpr.res.in
For researchgate.netcirculene (corannulene) , the HOMO-LUMO gap is significantly larger than that of C70 fullerene. rsc.org DFT calculations show the frontier orbitals of corannulene are distinct from those of fullerenes, which drives their host-guest chemistry. rsc.orgrsc.org The HOMO and LUMO energy levels can be tuned by adding substituents to the corannulene scaffold. uva.es
For aalto.ficirculene , theoretical calculations indicate a HOMO-LUMO gap of approximately 3.45 eV for a related thia aalto.ficirculene system. rsc.org In a series of azatriseptane analogues of aalto.fiaalto.fiaalto.ficirculenes, the HOMO-LUMO gap was calculated to be around 4.12 eV, a decrease from the parent triarylamine, indicating that the extended conjugation and strain of the circulene framework lowers the gap. For a series of oxa[n]circulenes, the calculated HOMO-LUMO gap for oxa aalto.ficirculene was 3.06 eV. niscpr.res.in These values are sensitive to the specific geometry and heteroatoms present but are generally in the range typical for large PAHs.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Corannulene ( researchgate.netcirculene) | -6.86 | -3.97 | 2.89 (for Oxa rsc.orgcirculene) | niscpr.res.in |
| Oxa aalto.ficirculene | -6.67 | -3.61 | 3.06 | niscpr.res.in |
| Thia aalto.ficirculene | - | - | 3.45 | rsc.org |
| Azatriseptane (analogue) | - | - | 4.12 |
Characterization of Electronic Transitions for Structural and Electronic Insights
The electronic transitions of circulenes, typically studied using UV-vis spectroscopy, provide valuable information about their electronic structure. These transitions correspond to the excitation of an electron from an occupied orbital to an unoccupied one, most importantly the HOMO to LUMO transition.
The UV-vis spectrum of researchgate.netcirculene has been well-characterized. Its absorption features are sensitive to the local environment and interactions, such as in host-guest complexes with fullerenes or porphyrins. rsc.orgnih.gov The electronic transitions are π–π* in nature, and their energies are influenced by the molecule's curvature and symmetry.
Stereochemistry and Chiroptical Phenomena in Hepta 1 1 Circulene
Origins of Chirality in Circulene Derivatives (e.g., Axial and Helical Chirality)
Axial Chirality emerges from the non-planar arrangement of substituent groups around an axis of chirality. wikipedia.org This is commonly seen in atropisomeric biaryl compounds, where restricted rotation around a single bond leads to stable, separable enantiomers. wikipedia.org In circulenes, the structural rigidity and steric hindrance between the fused aromatic rings can create a chiral axis, preventing the molecule from adopting a planar, achiral conformation.
Helical Chirality is a specific type of axial chirality where the molecule's framework is twisted into a right-handed (P for plus) or left-handed (M for minus) helix. rsc.orgwikipedia.orgyoutube.com This helical twist is often a direct consequence of strain within the polyaromatic system. In larger circulenes or those with significant steric crowding in their "fjord" regions, the release of this strain is the driving force that compels the molecule to adopt a non-planar, helical shape at the cost of some torsional strain. rsc.org Helicenes are the archetypal examples of molecules with helical chirality, but this feature is also present in many strained circulene derivatives. taylorandfrancis.com The handedness of this helix defines the molecule's absolute configuration, leading to a pair of enantiomers. acs.org
Enantiomeric Forms and Diastereomeric Relationships in Polycyclic Circulenes
A chiral circulene that is not substituted with other chiral groups will exist as a pair of enantiomers —the P (plus) and M (minus) helical forms, which are non-superimposable mirror images of each other. acs.org These enantiomers possess identical physical and chemical properties in an achiral environment but interact differently with other chiral entities, including polarized light.
When a circulene molecule possesses more than one source of chirality, diastereomers can arise. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by standard laboratory techniques like chromatography. For instance, if a chiral substituent is attached to a helically chiral circulene, two diastereomers will be formed: (P)-circulene-(R)-substituent and (M)-circulene-(R)-substituent.
An interesting phenomenon observed in solutions of chiral molecules is the formation of diastereomeric aggregates. nih.gov Even in a solution containing only a single chiral compound, enantiomers can associate to form homochiral dimers (P-P and M-M) and heterochiral dimers (P-M). Since the homochiral and heterochiral dimers have different spatial arrangements, they have a diastereomeric relationship. This can lead to observable effects in NMR spectroscopy, a phenomenon known as self-induced diastereomeric anisochronism (SIDA), where a scalemic mixture shows two distinct sets of signals corresponding to the enantiomers due to their different aggregation states. nih.gov
Enantioselective Synthesis and Resolution Methods for Chiral Circulenes
The production of enantiomerically pure circulenes is crucial for studying their specific chiroptical properties and for potential applications in materials science. uochb.cznih.gov Two primary strategies are employed: enantioselective synthesis and the resolution of racemic mixtures. mdpi.com
Enantioselective Synthesis , also known as asymmetric synthesis, aims to create a specific enantiomer directly. wikipedia.org This involves using a chiral influence during the reaction to favor the formation of one enantiomer over the other. wikipedia.org Methods include:
Asymmetric Catalysis : This approach uses a chiral catalyst, often a metal complex with a chiral ligand (like BINAP), to direct the reaction pathway towards a single enantiomer. wikipedia.orgresearchgate.net For example, Rhodium-catalyzed [2+2+2] cycloaddition reactions have been used for the enantioselective synthesis of axially chiral molecules. researchgate.net
Chiral Pool Synthesis : This method starts with an inexpensive, enantiomerically pure starting material from nature, such as an amino acid or sugar. wikipedia.org A series of chemical transformations are then performed to build the target chiral circulene, transferring the initial chirality to the final product.
Chiral Auxiliaries : A chiral auxiliary is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired chiral center or axis is created, the auxiliary is removed.
Resolution Methods involve the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its pure P and M forms. Common techniques include:
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method to separate the enantiomers of helicenes and circulene derivatives. thieme-connect.comnih.gov The two enantiomers interact differently with the chiral column material, causing them to travel through the column at different rates and elute separately.
Diastereomeric Salt Formation : If the circulene contains an acidic or basic functional group, it can be reacted with an enantiomerically pure chiral base or acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by crystallization. nih.gov The pure enantiomer of the circulene is then recovered by removing the resolving agent.
Advanced Computational and Theoretical Studies on Hepta 1 1 Circulene
Quantum Chemical Modeling of Molecular Structure and Reactivity
Quantum chemical modeling has become an indispensable tool for understanding the unique structures and electronic properties of circulenes. These methods provide deep insights into their geometries, which range from the bowl-shaped tcichemicals.comcirculene to the planar fishersci.cacirculene and the saddle-shaped umweltprobenbank.decirculene. nii.ac.jp
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of computational studies on circulenes, effectively balancing accuracy and computational cost. DFT calculations have been successfully applied to predict and analyze the distinct geometries of various circulenes. For instance, studies on corannulene (B50411) ( tcichemicals.comcirculene) confirm its bowl-shaped structure, while those on umweltprobenbank.decirculene and its derivatives consistently predict a saddle-shaped geometry. researchgate.netresearchgate.netnih.gov
Key applications of DFT in this area include:
Structural Optimization: DFT methods are used to determine the lowest energy structures. For heptabenzo umweltprobenbank.decirculene, calculations revealed a saddle-shaped geometry with C2 symmetry, which was in agreement with single-crystal X-ray structures. researchgate.netnih.gov Similarly, for a complex figure-eight chemrxiv.orgcirculene topoisomer named infinitene, the PBE0 functional was shown to accurately reproduce the structure obtained from X-ray crystallography. chemrxiv.org
Reactivity and Aromaticity: DFT is employed to study the electronic structure, including aromaticity. The nucleus-independent chemical shift (NICS) is a DFT-based method used to probe the magnetic criterion of aromaticity. chemrxiv.org NICS calculations on infinitene showed a slightly weakened aromatic nature in one of the terminal benzene (B151609) rings compared to others. chemrxiv.org
Understanding Strain: The strain energy associated with the non-planar structures of many circulenes can be estimated using DFT calculations through methods like hypothetical homodesmotic reactions. chemrxiv.orgresearchgate.net For infinitene, the strain energy was estimated to be 60.2 kcal·mol⁻¹. chemrxiv.org
High-Level Ab Initio Calculations (e.g., CASSCF, MCQDPT)
For a more precise description of electronic structures, especially for excited states and systems with significant electron correlation, high-level ab initio methods are employed.
Complete Active Space Self-Consistent Field (CASSCF): This method is particularly useful for studying molecules with complex electronic states. For instance, in studies of thiophene-based systems like heptathio umweltprobenbank.decirculene, CASSCF-GIAO calculations are noted to provide a more accurate description of the antiaromaticity of the triplet state compared to some DFT methods.
Multi-Configurational Quasi-degenerate Perturbation Theory (MCQDPT): While specific applications of MCQDPT to hepta tcichemicals.comcirculene were not found, this family of methods, which builds upon CASSCF results by adding dynamic electron correlation, is a powerful tool for accurately calculating energy differences between electronic states.
These advanced methods are crucial for validating results from more routine DFT calculations and for investigating phenomena where DFT may be less reliable, such as in certain excited-state dynamics or systems with strong multi-reference character.
Prediction of Spectroscopic Signatures (e.g., UV-Vis, ECD, CPL)
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of circulenes.
UV-Vis and Emission Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. For a π-extended diaza sigmaaldrich.comcirculene, DFT calculations helped to reveal its unique electronic structure. aalto.fi For other complex circulenes, TD-DFT calculations have elucidated possible electronic transitions, corresponding to absorption wavelengths and oscillator strengths. chemrxiv.org
Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL): For chiral circulenes, computational methods can predict their chiroptical properties. For a helically twisted figure-eight circulene, TD-DFT calculations supported the assignment of the (P,P) and (M,M) enantiomers separated by chiral HPLC. chemrxiv.org The study noted that the molecule exhibited moderate values for both the circular dichroism dissymmetry factor (|gCD|) and the circularly polarized luminescence dissymmetry factor (|gCPL|). chemrxiv.org
NMR Spectra: The prediction of NMR chemical shifts is another key application. The GIAO-DFT method has been used to calculate the ¹H-NMR spectrum of infinitene, showing good agreement with experimental data and helping to assign specific proton signals. chemrxiv.org Furthermore, the NICS method provides a computational probe of ring currents, which are related to NMR shieldings. chemrxiv.orgresearchgate.net
Analysis of Conformational Dynamics and Potential Energy Surfaces
The non-planar and often flexible nature of many circulenes makes the study of their conformational dynamics a topic of significant interest.
Bowl-to-Bowl Inversion: For tcichemicals.comcirculene (corannulene) and its derivatives, a key dynamic process is bowl-to-bowl inversion. DFT calculations have been used to explore the potential energy surface for this process. For the parent tcichemicals.comcirculene, the inversion proceeds through a planar transition state with a calculated energy barrier of 11.1 kcal mol⁻¹. nih.govmdpi.com
Flexibility of Saddle-Shaped Circulenes: Quantum chemistry calculations have shown that heptabenzo umweltprobenbank.decirculene and octabenzo sigmaaldrich.comcirculene are both flexible π-molecules. researchgate.netnih.gov This flexibility is a characteristic feature of their saddle-shaped potential energy surfaces.
Influence of Heteroatoms: Introducing heteroatoms can significantly alter the conformational landscape. In a study of hetero tcichemicals.comcirculenes, DFT calculations showed that the inversion barriers are strongly correlated with the rotary angles of the incorporated five-membered heterocycles. nih.govmdpi.com For example, replacing a benzene ring in tcichemicals.comcirculene with thiophene (B33073) (5C-S) results in a significantly higher inversion barrier of 31.5 kcal mol⁻¹. nih.govmdpi.com
Computational Studies on Intermolecular Interactions and Packing Arrangements
Understanding how circulene molecules interact with each other is crucial for designing new materials with specific properties. Computational studies provide essential insights into these non-covalent interactions and the resulting solid-state packing.
π-π Stacking: The extended π-systems of circulenes lead to significant π-π stacking interactions, which often govern their self-assembly. Computational analysis combined with X-ray crystallography revealed that tetra(t-butyl)octabenzo sigmaaldrich.comcirculene self-assembles into a supramolecular nanosheet with a unique π-π stacking arrangement. researchgate.netresearchgate.netnih.gov This discovery points toward its potential as a 2D material. researchgate.netresearchgate.netnih.gov
Host-Guest Chemistry: The curved surfaces of circulenes make them interesting hosts for guest molecules. Computational studies have investigated the π-stacking interactions between circulenes and other molecules, such as G-quartets.
Crystal Packing Analysis: Theoretical calculations can model and analyze crystal packing arrangements. For the figure-eight circulene 'infinitene', the crystal packing structure indicated strong three-dimensional intermolecular electronic interactions, with (P,P)- and (M,M)-isomers arranging in a tight stacking array. chemrxiv.org The curvature of the π-face is a critical factor in determining π-π interactions and, consequently, properties like semiconductor performance. researchgate.net
Reactivity and Derivatization Chemistry of Hepta 1 1 Circulene
Electrochemical Behavior and Redox Chemistry ofnih.govCirculene
The electrochemistry of corannulene (B50411) is characterized by its ability to accept multiple electrons, forming stable anionic species, while its oxidation is typically less stable. core.ac.uk The bowl-shaped π-system can undergo reversible multi-electron reduction processes, making it attractive for charge-storage applications. rsc.org
Early electrochemical characterization of corannulene identified its radical anion and dianion. core.ac.uk Later studies using cyclic voltammetry (CV) further detailed its redox behavior. In dichloromethane (B109758) (DCM), the oxidation of corannulene shows a completely irreversible peak at an anodic potential (Epa) of +1.86 V (vs. SCE). rsc.org Even at high scan rates, the process remains irreversible due to chemical reactions following the electron transfer. rsc.org In contrast, pristine corannulene shows no redox reactions within the potential range of -0.8 V to +1.2 V vs Ag/Ag+ in a DCM/chloroform mixture. nih.govacs.org
The reduction of corannulene is more facile and has been studied extensively. It can undergo multiple, stepwise electron transfer processes. core.ac.uk Three reduction waves have been observed in THF at -1.47 V, -2.13 V, and -2.39 V (vs. Fc/Fc+). mdpi.com The first reduction potential is significantly less negative than that of parent corannulene (-2.48 V), indicating the influence of substitution. mdpi.com The electrochemical properties are highly tunable through peripheral functionalization. Attaching electron-withdrawing groups, for example, makes the molecule easier to reduce, and the reduction potentials often show a linear dependence on the number of substituents. nih.gov Conversely, electron-donating groups can make the molecule more readily reduced by up to 490 mV compared to the parent compound. acs.orgnih.gov
| Compound | Measurement Conditions | Oxidation Potential (V) | Reduction Potential(s) (V) | Reference |
|---|---|---|---|---|
| Corannulene | DCM, vs. SCE | +1.86 (irreversible) | Not reported | rsc.org |
| Corannulene | liq-SO₂, -65 °C | +1.9, +2.5 (both irreversible) | Not reported | rsc.org |
| Corannulene | THF, vs. Fc/Fc+ | Not reported | -2.48 | mdpi.com |
| Silylene-adduct of Corannulene (2) | THF, vs. Fc/Fc+ | Not reported | -1.47, -2.13, -2.39 | mdpi.com |
| Pyrrole-fused Corannulene Dimer (1a) | DCM, vs. Fc/Fc+ | +0.05, +0.39, +0.70 | Not reported | chinesechemsoc.org |
The charged species of corannulene have been successfully generated and characterized. The radical anion (C₂₀H₁₀⁻), dianion (C₂₀H₁₀²⁻), and even the transient trianion radical (C₂₀H₁₀³⁻˙) have been isolated and studied. core.ac.uknih.govrsc.org These highly-charged carbanions are intriguing due to their potential to form unique metal-rich self-assembled structures. rsc.org The reduction can be achieved chemically, for instance by using sodium anthracenide. nih.gov
The radical anions of corannulene and its derivatives exhibit effective spin delocalization across the π-conjugated framework, though they can be highly reactive. nih.gov The triply-reduced corannulene, previously a missing link in the series of C₂₀H₁₀ⁿ⁻ anions, was successfully isolated as a crystalline cesium salt. nih.govrsc.org X-ray crystallography revealed that the trianions form a novel supramolecular sandwich-type aggregate with cesium ions. nih.govrsc.org
Dications of corannulene itself have proven elusive, with attempts to observe the radical cation often failing. core.ac.uk However, for certain derivatives, such as corannulene dimers, dications have been generated and studied. nih.govresearchgate.netrsc.org For a p-quinodimethane-bridged corannulene dimer, the dication was found to exhibit global aromaticity with 34 π-electrons delocalized along the entire periphery of the molecule. nih.govrsc.org In contrast, the dianion of the same molecule also showed strong global aromaticity, but with 42 π-electrons. nih.govresearchgate.net These studies, often supported by Nucleus-Independent Chemical Shift (NICS) calculations, provide deep insight into how charge affects the electronic structure and aromaticity of these curved π-systems. nih.govresearchgate.net
Experimental Voltammetric Studies
Strategies for Functionalization and Peripheral Modification of Circulenes
The functionalization of circulenes, and specifically corannulene, is a well-developed field, enabling the synthesis of a vast array of derivatives with tailored properties. researchgate.net These strategies can be broadly categorized into direct substitution on the pristine core and the derivatization of pre-functionalized circulenes.
Direct electrophilic aromatic substitution on the bare corannulene scaffold allows for the introduction of various functional groups. acs.orgchemrxiv.org Reactions such as bromination, nitration, formylation, and Friedel–Crafts acylation have been successfully applied, often with regioselectivity guided by the electronics of the curved surface. acs.orgchemrxiv.orgchemrxiv.org For instance, a corannulene-coronene hybrid was shown to undergo regioselective bromination and nitration at the positions adjacent to the fusion of the planar and non-planar segments. acs.orgchemrxiv.org
A powerful and versatile approach involves the use of halogenated corannulenes as platforms for further modification. sym-Pentachlorocorannulene, for example, is a key starting material for synthesizing C₅-symmetric derivatives. uzh.chresearchgate.net The chlorine atoms can be substituted via various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination reactions. researchgate.netacs.orgchemrxiv.org This allows for the attachment of a wide range of aryl, alkynyl, and amino groups. researchgate.netacs.org
Another strategy is post-polymerization modification. ntu.edu.sgrsc.org Here, a reactive polymer scaffold, such as poly(glycidyl methacrylate) (PGMA), is first synthesized. ntu.edu.sgrsc.org The epoxide side-chains of the polymer can then undergo nucleophilic ring-opening reactions with a functionalized corannulene, for example, mercaptocorannulene, to anchor the buckybowl to the polymer chain. ntu.edu.sgrsc.org This method allows for the creation of corannulene-containing polymers where further functionalization can be performed on the polymer backbone. rsc.org
| Functionalization Strategy | Reagents/Reaction | Resulting Functional Groups | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | NBS, BF₃·OEt₂ | -Br | chemrxiv.org |
| Electrophilic Aromatic Substitution | Nitronium tetrafluoroborate | -NO₂ | chemrxiv.org |
| Cross-Coupling on Chloro-Corannulene | Arylboronic acids, Pd(0) catalyst | -Aryl | researchgate.net |
| Cross-Coupling on Bromo-Corannulene | Terminal alkynes, Pd catalyst | -Alkynyl | acs.org |
| Post-Polymerization Modification | Mercaptocorannulene on PGMA | Polymer with corannulene side-chains | ntu.edu.sgrsc.org |
| Nucleophilic Aromatic Substitution | Thiolates on Chloro-Corannulene | -S-R | uzh.ch |
Incorporation of Heteroatoms into Circulene Frameworks and its Effect on Reactivity
Introducing heteroatoms such as nitrogen, sulfur, or oxygen into the circulene framework profoundly perturbs the electronic structure and reactivity of the parent hydrocarbon. nih.gov This "doping" can alter solubility, redox potentials, and photophysical properties.
For corannulene, the fusion of nitrogen-containing rings has been a successful strategy. The synthesis of a pyrrole-fused analogue of warped nanographene, featuring a corannulene core surrounded by ten pyrrole (B145914) units, demonstrates this approach. nih.gov This nitrogen-doped nanographene (azaWNG) was found to have a significantly narrower HOMO-LUMO gap compared to its all-carbon analogue. nih.gov Its reactivity is also dramatically altered; cyclic voltammetry showed a first oxidation potential of -0.59 V, the lowest reported for any aza-nanographene, allowing it to be easily oxidized even by atmospheric oxygen. nih.gov
The fusion of two π-extended pyrrole units to a corannulene core also results in a molecule with distinct redox properties, undergoing a four-step single-electron oxidation at relatively low potentials. chinesechemsoc.org The synthesis of S-shaped fused azacorannulene dimers further highlights the structural and electronic diversity achievable through nitrogen incorporation. chinesechemsoc.org These studies underscore how heteroatom incorporation is a powerful tool for tuning the fundamental properties of the circulene scaffold, leading to materials with novel electronic characteristics and enhanced reactivity.
Self-Assembly and Supramolecular Interactions of Circulene Derivatives
The curved π-surface of corannulene and its derivatives makes them exceptional building blocks for supramolecular chemistry. acs.org Their concave and convex faces drive self-assembly through π-π stacking and van der Waals interactions, leading to a variety of ordered structures. researchgate.netnih.gov
A common motif is the formation of supramolecular dimers. researchgate.netnih.gov For example, a naphthalimide-annulated corannulene was shown to self-assemble into highly stable dimers in solution, with association constants exceeding 10⁶ M⁻¹ in nonpolar solvents. researchgate.netnih.gov These interactions are often strong enough to be studied by NMR and UV/Vis spectroscopy. researchgate.netnih.gov In the solid state, corannulene derivatives frequently form columnar structures through concave-convex stacking. chemrxiv.org
More complex supramolecular architectures have also been constructed. The bowl-shape of corannulene is complementary to the convex surface of fullerenes, making it an ideal host for these guests. acs.orgnih.gov While a single corannulene unit binds weakly, molecular tweezers or cages featuring multiple corannulene moieties show significantly enhanced binding. acs.orgnih.gov For instance, a tetrapyridyl-substituted corannulene derivative was used to self-assemble with palladium ions to form a molecular cage, but only when templated by a C₆₀ or C₇₀ fullerene guest. sioc-journal.cn This demonstrates the use of corannulene derivatives in creating highly specific host-guest systems. sioc-journal.cn
Furthermore, the self-assembly of highly reduced corannulene anions with alkali metal cations leads to unique organometallic aggregates. rsc.org Corannulene tetraanions can form triple-decker sandwiches encapsulating a layer of five lithium ions, while trianions form similar structures with cesium ions. rsc.orgnih.govrsc.org These findings highlight the remarkable ability of the corannulene bowl to act as a flexible ligand in constructing complex, multi-layered supramolecular ensembles. rsc.orgnih.gov
Advanced Spectroscopic and Diffraction Characterization Methodologies
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. For novel, non-planar polycyclic aromatic hydrocarbons like hepta psu.edupsu.educirculene, this technique provides precise data on bond lengths, bond angles, and torsional angles, which define its unique topology. The structure of hepta psu.edupsu.educirculene has been reported, and it is standard practice for such a determination to be based on X-ray crystallographic analysis. oup.commpg.de
In related circulene compounds, X-ray diffraction has been essential for confirming their predicted geometries. For instance, the structure of researchgate.netcirculene was confirmed to be a saddle-shaped molecule with C2 symmetry. psu.eduresearchgate.net Similarly, tetrabenzo researchgate.netcirculene was also studied via X-ray crystallography to compare its curvature and flexibility with the parent researchgate.netcirculene. scilit.com For hepta psu.edupsu.educirculene, this method would definitively map its S-shaped helical framework and provide insights into its crystal packing, which influences its solid-state properties. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Probing
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for elucidating the chemical structure and environment of atoms in a molecule. careerendeavour.com For complex aromatic systems, NMR confirms the connectivity of atoms and provides insight into molecular symmetry and electronic structure. researchgate.net
While specific NMR data for hepta psu.edupsu.educirculene is not detailed in available literature, the characterization of such a compound would heavily rely on this technique. In symmetrical circulenes like researchgate.netcirculene, the ¹H NMR spectrum shows a single sharp peak, and the ¹³C NMR spectrum displays only three signals, corresponding to its high molecular symmetry. psu.edu For a less symmetrical structure like the S-shaped hepta psu.edupsu.educirculene, a more complex spectrum with numerous distinct signals would be anticipated. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be indispensable for assigning these signals and confirming the intricate proton and carbon framework. thieme-connect.comrsc.org Variable temperature NMR could also be used to study dynamic processes, such as conformational changes. uzh.chcolab.ws
High-Resolution Mass Spectrometry for Molecular Mass and Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical method for confirming the elemental composition and molecular weight of newly synthesized compounds with high precision. thieme-connect.comresearchgate.net This technique is routinely used in the characterization of polycyclic aromatic hydrocarbons to validate that the synthesized molecule has the correct molecular formula. thieme-connect.comacs.org
For hepta psu.edupsu.educirculene, HRMS would be used to measure its exact mass, which can then be compared to the calculated mass based on its chemical formula. oup.comoup.com The resulting data, including the characteristic isotopic distribution pattern, serves as definitive proof of the compound's composition, complementing the structural information obtained from NMR and X-ray diffraction. thieme-connect.com
Advanced Optical Spectroscopies (UV-Vis/NIR, Fluorescence, Phosphorescence) for Electronic State Characterization
Optical spectroscopy techniques, including UV-visible/near-infrared (UV-Vis/NIR) absorption, fluorescence, and phosphorescence, are employed to investigate the electronic properties of conjugated π-systems. chemrxiv.org These methods provide information about the electronic transitions between the ground and excited states of a molecule.
The UV-Vis absorption spectrum of hepta psu.edupsu.educirculene has been recorded in 1,4-dioxane, showing maximum absorption (λmax) peaks at 244 nm and 285 nm. oup.com This absorption profile is characteristic of its specific π-electron system. In comparison, the parent researchgate.netcirculene exhibits a more complex spectrum extending to longer wavelengths, with maxima at 275 nm, 296 nm, 331 nm, and 403 nm, indicating a different arrangement of frontier molecular orbitals. psu.edu The significant red-shift observed in many extended or strained polycyclic aromatic hydrocarbons is correlated with a smaller HOMO-LUMO gap. chemrxiv.org While fluorescence and phosphorescence data for hepta psu.edupsu.educirculene are not available, these emission techniques would be vital for characterizing its excited-state behavior, including quantum yields and lifetimes, which are important for potential applications in optoelectronics. acs.org
| Compound | Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| Hepta psu.edupsu.educirculene | 1,4-Dioxane | 244 nm, 285 nm | oup.com |
| researchgate.netCirculene | Not Specified | 236 nm, 266 nm, 275 nm, 296 nm, 331 nm, 383 nm, 403 nm | psu.edu |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as organic radicals and transition metal complexes. cuni.czwikipedia.org In the context of polycyclic aromatic hydrocarbons, EPR is invaluable for characterizing their radical cations and anions, which can be generated through chemical or electrochemical oxidation and reduction. researchgate.net
The electrochemical properties of hepta psu.edupsu.educirculene have been reported, implying that its redox states can be accessed. oup.com EPR spectroscopy would be the definitive method to study the resulting radical ions. Analysis of the EPR spectrum provides the g-factor and hyperfine coupling constants, which yield information about the distribution of the unpaired electron's spin density across the molecule's π-system. libretexts.org Such studies have been performed on the radical anion of researchgate.netcirculene, providing insight into its electronic structure upon reduction. psu.edu
Electrochemical Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potential Determination
Electrochemical methods, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are fundamental for determining the redox properties of a molecule. chemrxiv.org These techniques measure the potentials at which a compound undergoes oxidation and reduction, providing direct values for the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The electrochemical properties of hepta psu.edupsu.educirculene have been investigated, indicating that its redox potentials have been measured. oup.comoup.com While the specific values are not available in the cited abstracts, CV or DPV would reveal the stability of its charged species and its electron-donating or -accepting capabilities. This information is crucial for evaluating its potential use in electronic devices or for understanding the behavior of its radical ions in EPR studies. scilit.comresearchgate.net
Q & A
Q. What are the key challenges in synthesizing Hepta[5][5]circulene with high purity, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis optimization requires systematic variation of parameters (e.g., temperature, catalysts, solvent polarity) while monitoring purity via HPLC or GC-MS. For reproducibility, document each step rigorously, including precursor ratios and purification methods (e.g., column chromatography). Yield improvements may involve kinetic studies to identify rate-limiting steps, supported by DFT calculations to predict intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound, and how should data be integrated?
Methodological Answer: UV-Vis spectroscopy (for π-π* transitions), cyclic voltammetry (redox properties), and X-ray crystallography (molecular geometry) are critical. Integrate data by cross-referencing experimental results with computational simulations (e.g., TD-DFT for UV-Vis peaks). Ensure consistency in sample preparation (e.g., degassing solvents for electrochemical studies) to minimize artifacts .
Advanced Research Questions
Q. How do theoretical computational models of this compound’s aromaticity align with experimental NMR data, and what discrepancies exist?
Methodological Answer: Compare nucleus-independent chemical shift (NICS) values from DFT calculations with experimental H/C NMR chemical shifts. Discrepancies may arise from solvent effects or dynamic Jahn-Teller distortions. Use multireference methods (e.g., CASSCF) for non-planar systems and validate with variable-temperature NMR to assess conformational flexibility .
Q. What strategies can resolve contradictions in reported thermal stability values for this compound across studies?
Methodological Answer: Standardize thermogravimetric analysis (TGA) protocols (e.g., heating rate, atmosphere) to ensure comparability. Investigate batch-to-batch purity variations via elemental analysis and DSC. For conflicting data, perform meta-analysis using the PRISMA framework to identify methodological outliers (e.g., uncontrolled moisture exposure) .
Q. How should researchers design experiments to investigate this compound’s supramolecular interactions in host-guest complexes?
Methodological Answer: Adopt a PICOT framework:
- Population: this compound and macrocyclic hosts (e.g., cucurbiturils).
- Intervention: Vary host cavity size and solvent polarity.
- Comparison: Binding constants (K) measured via ITC vs. fluorescence titration.
- Outcome: Correlation between host-guest geometry and binding affinity.
- Time: Kinetic studies to assess complex stability over hours/days. Validate with molecular dynamics simulations .
Q. What multi-method approaches best address discrepancies between theoretical and experimental HOMO-LUMO gaps in this compound?
Methodological Answer: Combine UPS (ultraviolet photoelectron spectroscopy) for experimental HOMO levels with EIS (electrochemical impedance spectroscopy) for LUMO estimates. Cross-validate with DFT+GW calculations to account for many-body effects. Discrepancies >0.3 eV suggest inadequate functional selection (e.g., B3LYP vs. PBE0) or solvent neglect in simulations .
Guidelines for Rigorous Inquiry
- Ethical Data Collection: Disclose synthesis hazards (e.g., pyrophoric reagents) and ensure spectral data transparency (raw files in supplementary materials) .
- Complexity: Avoid binary questions (e.g., "Is it stable?"). Instead, ask, "How do substituent electronegativities modulate this compound’s oxidative stability under aerobic conditions?" .
- Novelty: Use FINER criteria to evaluate feasibility. Example: "Novelty" could involve probing strain-driven reactivity in non-planar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
